molecular formula C22H26N2O4 B5552820 2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5552820
M. Wt: 382.5 g/mol
InChI Key: OQWPYAAOHFBNPT-UHFFFAOYSA-N
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Description

2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar spirocyclic and furan-containing compounds has led to innovative synthetic methods and detailed structural analyses. For instance, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through the [3+2] cycloaddition of methylenelactams with nitrones showcases a method for obtaining structurally complex spirocyclic compounds (A. Chiaroni et al., 2000). The envelope conformations of the isoxazolidine rings in these compounds highlight the stereochemical diversity achievable with such synthetic approaches.

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives, including compounds with structural motifs similar to 2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one, have revealed insights into their supramolecular arrangements. These compounds demonstrate the influence of substituents on the cyclohexane ring on their crystal structures and highlight the role of hydrogen bonding in their supramolecular organization (Sara Graus et al., 2010).

Anticancer and Antiangiogenic Activity

Research into the anticancer and antiangiogenic activities of compounds structurally related to this compound has been promising. Novel 3-arylaminobenzofuran derivatives, for example, have shown potent antiproliferative activity against cancer cells and inhibition of tubulin polymerization, demonstrating their potential in cancer therapy (R. Romagnoli et al., 2015).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters, has been explored for the synthesis of novel furan polyesters. These studies contribute to the development of sustainable materials with potential applications in various industries (Yi Jiang et al., 2014).

Properties

IUPAC Name

2-benzyl-8-[5-(methoxymethyl)furan-2-carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-15-18-7-8-19(28-18)21(26)23-11-9-22(10-12-23)13-20(25)24(16-22)14-17-5-3-2-4-6-17/h2-8H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWPYAAOHFBNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.